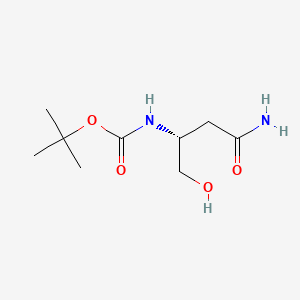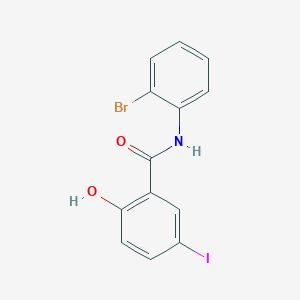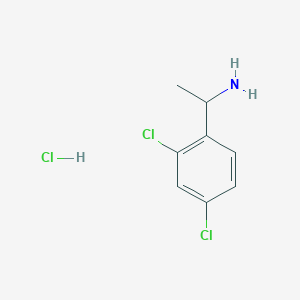
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide, also known as Boc-AHA, is an important organic building block used in the synthesis of peptides and peptidomimetics. It is a derivative of the amino acid L-alanine, and its structure consists of a carboxylic acid and an amide group, with a tertiary butyloxycarbonyl (Boc) group attached to the nitrogen atom. Boc-AHA has been used extensively in peptide synthesis, as it is highly stable and can be easily cleaved from the peptide chain. It is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides, but are not peptides themselves.
Mécanisme D'action
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide acts as a protecting group for the amino acid during the synthesis of peptides or peptidomimetics. It prevents the amino acid from reacting with other molecules in the reaction, thus allowing the desired peptide or peptidomimetic to be formed. This compound is also used to increase the stability of the molecule, as it prevents the molecule from undergoing hydrolysis or oxidation.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of peptides or peptidomimetics, which can have a variety of biochemical and physiological effects depending on their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide in peptide synthesis has several advantages. It is highly stable and can be easily cleaved from the peptide chain. It is also relatively inexpensive and can be purchased in bulk. However, there are some limitations associated with its use in the laboratory. This compound can be toxic if inhaled or ingested, and it should be handled with caution. It is also not suitable for use in reactions involving temperatures above 150°C.
Orientations Futures
The use of N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide in peptide synthesis has been well established, but there are still many areas of research that could be explored in the future. For example, further research could be done on the mechanism of action of this compound and how it can be used to improve the synthesis of peptides or peptidomimetics. Additionally, research could be done on the potential applications of this compound in drug design and the development of new therapeutics. Finally, research could be done on the safety and toxicity of this compound in order to ensure its safe use in the laboratory.
Méthodes De Synthèse
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide can be synthesized by two different methods. The first method involves the reaction of L-alanine and Boc-anhydride in the presence of an acid catalyst. The reaction takes place in an aqueous solution and results in the formation of this compound. The second method involves the reaction of Boc-anhydride and L-alanine in an organic solvent. This method is often preferred over the first method, as it results in a higher yield and produces a more pure product.
Applications De Recherche Scientifique
N-Boc-(R)-3-amino-4-hydroxybutanoic acid amide is commonly used in scientific research, particularly in the field of peptide synthesis. It is used to synthesize peptides, which are molecules composed of amino acids linked together by peptide bonds. This compound is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides, but are not peptides themselves. These peptidomimetics can be used to study the biological activity of peptides without having to use the actual peptide.
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCKHNZSBNGBQL-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide](/img/structure/B6363230.png)
![2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid](/img/structure/B6363234.png)
![6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363246.png)



![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate](/img/structure/B6363265.png)
![Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate](/img/structure/B6363272.png)
![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate](/img/structure/B6363276.png)

![Bis[2-(di-t-butylphosphino)ethyl]amine, 97% (10wt% in Hexane)](/img/structure/B6363289.png)


